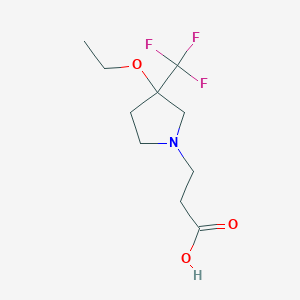

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

Descripción general

Descripción

“3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid” is a compound that can be used for pharmaceutical testing . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group also plays a significant role in the structure of this compound .Aplicaciones Científicas De Investigación

Biotechnological and Environmental Applications

- Biodegradation Pathways : Research on related compounds, such as ethyl tert-butyl ether (ETBE), has identified microbial degradation pathways that may be relevant. These pathways involve the initial hydroxylation of the ethoxy carbon, leading to various intermediates. Understanding these processes is crucial for assessing the environmental fate and bioremediation potential of chemical compounds including those structurally similar to 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid (Thornton et al., 2020).

- Microbial Production : Studies on the microbial production of poly-D-3-hydroxybutyrate from CO2 highlight the potential for using specific bacterial strains to produce valuable biopolymers from simple carbon sources, an approach that could be adapted for the synthesis or degradation of related compounds (Ishizaki et al., 2001).

Medicinal Chemistry Applications

- Drug Discovery : Pyrrolidine, a core structural component related to this compound, is extensively used in medicinal chemistry to design compounds for treating human diseases. Its versatility comes from the ability to explore pharmacophore space due to sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review on pyrrolidine's application in drug discovery provides insights into the potential therapeutic utility of compounds containing similar structural motifs (Li Petri et al., 2021).

Análisis Bioquímico

Biochemical Properties

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The pyrrolidine ring in its structure allows it to interact with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of its substituents . This compound may also interact with enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The trifluoromethyl group in its structure is known to enhance the compound’s ability to modulate biological activities, potentially affecting various cellular functions . This compound may also impact the expression of specific genes, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The pyrrolidine ring allows it to fit into the active sites of enzymes, potentially inhibiting or activating them . Additionally, the trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by various environmental factors, leading to changes in its biochemical activity over time . Long-term exposure to this compound may result in alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage and dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing metabolic flux and metabolite levels . The compound’s structure allows it to participate in biochemical reactions that are essential for cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-2-17-9(10(11,12)13)4-6-14(7-9)5-3-8(15)16/h2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHDNWAICWUXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(C1)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)

![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1477215.png)

![6-Oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477216.png)

![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)

![Piperidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477219.png)

![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B1477221.png)

![5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477224.png)

![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)

![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477230.png)

![6-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477231.png)

![7-(3-Chloropyrazin-2-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477235.png)

![5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477236.png)

![3-Oxo-3-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propanenitrile](/img/structure/B1477237.png)